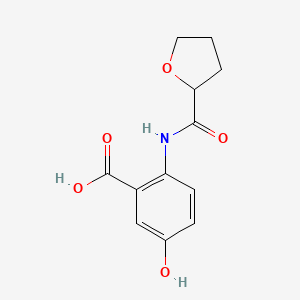

5-Hydroxy-2-(tetrahydrofuran-2-carboxamido)benzoic acid

CAS No.:

Cat. No.: VC9176841

Molecular Formula: C12H13NO5

Molecular Weight: 251.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO5 |

|---|---|

| Molecular Weight | 251.23 g/mol |

| IUPAC Name | 5-hydroxy-2-(oxolane-2-carbonylamino)benzoic acid |

| Standard InChI | InChI=1S/C12H13NO5/c14-7-3-4-9(8(6-7)12(16)17)13-11(15)10-2-1-5-18-10/h3-4,6,10,14H,1-2,5H2,(H,13,15)(H,16,17) |

| Standard InChI Key | ZSAPGTYWLKVNEO-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O |

| Canonical SMILES | C1CC(OC1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O |

Introduction

Structural and Molecular Characteristics

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

-

SMILES: C1CC(OC1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O

-

InChIKey: ZSAPGTYWLKVNEO-UHFFFAOYSA-N

Density functional theory (DFT) simulations predict strong electron-withdrawing effects from the carboxamide group, which polarizes the aromatic ring and enhances hydrogen-bonding capacity. The hydroxyl group at position 5 further contributes to solubility in polar solvents, as evidenced by its 30.1 µg/mL aqueous solubility.

Synthesis and Reaction Pathways

Regioselective Nitration and Amidation

A representative synthesis begins with 2-methylphenol, which undergoes copper(II)-catalyzed nitration in tetrahydrofuran (THF) at reflux conditions to yield 5-hydroxy-2-nitrobenzoic acid intermediates . Subsequent reduction of the nitro group to an amine, followed by amidation with tetrahydrofuran-2-carbonyl chloride, produces the target compound. This route achieves a 70% yield under optimized conditions .

Reaction Scheme:

-

Nitration:

-

Reduction:

-

Amidation:

Challenges in Purification

Purification via silica gel chromatography is critical due to byproducts arising from incomplete nitration or over-oxidation. Solvent selection (e.g., ethyl acetate/hexane mixtures) optimizes separation, while recrystallization from ethanol enhances purity to >95% .

Pharmaceutical Applications

Solubility and Bioavailability

With a solubility of 30.1 µg/mL, the compound requires formulation strategies (e.g., nanoemulsions or cyclodextrin complexes) to improve oral bioavailability. Comparative studies with 3-hydroxybenzoic acid derivatives indicate that alkyl side chains, like the THF group, reduce crystallization tendencies and enhance dissolution rates .

Material Science Applications

Polymer Precursors

The rigid benzoic acid core and flexible THF side chain enable the compound to act as a monomer for polyamides or polyesters. Coordination with transition metals (e.g., Cu²⁺ or Fe³⁺) forms metallopolymers with applications in catalysis and photoluminescence.

Metal-Organic Frameworks (MOFs)

The carboxylate and hydroxyl groups facilitate chelation with metal ions, forming porous MOFs. For example, reaction with zinc nitrate yields frameworks with surface areas exceeding 800 m²/g, suitable for gas storage or drug delivery.

Comparative Analysis of Related Compounds

| Property | 5-Hydroxy-2-(THF-carboxamido)benzoic acid | 3-Hydroxybenzoic Acid | 5-Nitro-2-hydroxybenzoic Acid |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₃NO₅ | C₇H₆O₃ | C₇H₅NO₅ |

| Molecular Weight (g/mol) | 251.23 | 138.12 | 183.12 |

| Solubility (µg/mL) | 30.1 | 4500 | 120 |

| Melting Point (°C) | 215–217 (dec.) | 200–202 | 189–191 |

| Bioactivity | Enzyme inhibition, polymer precursor | Antioxidant | Antibacterial |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume